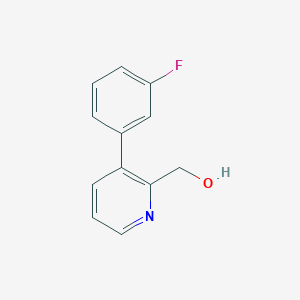

3-(3-Fluorophenyl)pyridine-2-methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been discussed . Another study reported an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors .Molecular Structure Analysis

The molecular formula of 3-(3-Fluorophenyl)pyridine-2-methanol is C12H10FNO . The structure of this compound has been confirmed chemically by their preparations with other pathways and their spectral data .Wissenschaftliche Forschungsanwendungen

Theoretical Studies and Molecular Analysis

- Theoretical Studies: A theoretical study of similar compounds, such as (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, was carried out using Density Functional Theory (DFT), focusing on IR and normal mode analysis. This approach is used to understand the active sites and structure-activity relationships of such molecules (Trivedi, 2017).

Chemical Reactions and Synthesis

- Reactions with Fluoroxysulphate: Pyridine derivatives, including compounds similar to 3-(3-Fluorophenyl)pyridine-2-methanol, react with compounds like CsSO4F in solvents like methanol, leading to a mixture of products such as 2-fluoropyridine and 2-pyridyl fluorosulphonate. The reaction's outcome depends on the solvent used (Stavber & Zupan, 1990).

Applications in Solar Cells

- Use in Polymer Solar Cells: Novel alcohol-soluble polymers with pyridine incorporated into fluorene scaffolds were developed and used as cathode interfacial layers (CILs) for polymer solar cells (PSCs). The pyridine group endowed these polymers with beneficial properties for solar cell fabrication and performance enhancement (Chen et al., 2017).

Luminescence Studies

- Luminescence in Aminopyridines: Research on aminopyridines, related to this compound, demonstrated significant quantum yields of fluorescence for certain substituted pyridines. These studies are important for understanding the luminescent properties of pyridine derivatives (Kimura, Takaoka, & Nagai, 1977).

Fluorescence Sensors

- Fluorescent pH Sensor: A heteroatom-containing organic fluorophore with pyridine units, similar in structure to this compound, was developed as a fluorescent pH sensor. It exhibits intramolecular charge transfer and aggregation-induced emission (AIE), useful for detecting acidic and basic organic vapors (Yang et al., 2013).

Catalytic Processes

- C-H Methylation of Pyridines: A catalytic method was developed for C-3/5 methylation of pyridines, which is important for modifying aromatic compounds like this compound. This method uses methanol and formaldehyde as key reagents, offering a new approach to functionalizing pyridine derivatives (Grozavu et al., 2020).

Zukünftige Richtungen

The future directions of research on 3-(3-Fluorophenyl)pyridine-2-methanol and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, a review highlighted the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years . It is expected that many novel applications of similar compounds will be discovered in the future .

Eigenschaften

IUPAC Name |

[3-(3-fluorophenyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-10-4-1-3-9(7-10)11-5-2-6-14-12(11)8-15/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKFEQMKTUUICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

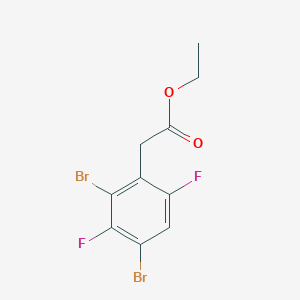

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

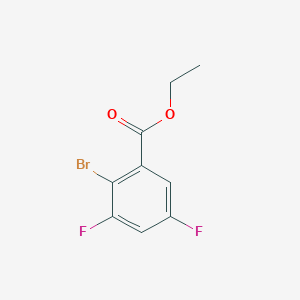

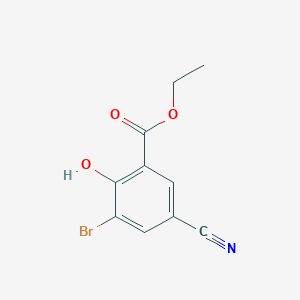

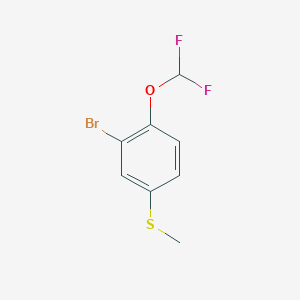

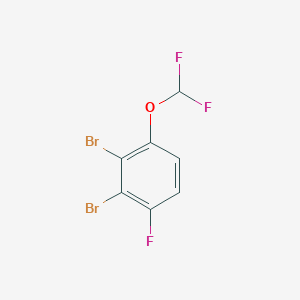

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.